1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene is a complex organic compound characterized by the presence of multiple bromine atoms and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and pressure to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced techniques to control the reaction environment. This ensures high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield brominated quinones, while substitution reactions can produce a variety of functionalized benzene derivatives.
Scientific Research Applications
1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2,4-dimethoxybenzene: Lacks the additional brominated propyl group, making it less complex.
1,3,5-Tribromo-2,4-dimethoxybenzene: Contains an additional bromine atom on the benzene ring.
1,3-Dibromo-5-(2-bromoethyl)-2,4-dimethoxybenzene: Features a different brominated side chain.
Uniqueness
1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene is unique due to its specific arrangement of bromine atoms and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89950-10-7 |
---|---|
Molecular Formula |
C12H14Br4O2 |
Molecular Weight |
509.85 g/mol |
IUPAC Name |
1,3-dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C12H14Br4O2/c1-12(2,16)11(15)6-5-7(13)10(18-4)8(14)9(6)17-3/h5,11H,1-4H3 |
InChI Key |
NZZDXVCZGZEZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC(=C(C(=C1OC)Br)OC)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.